2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-4-10(12)11(14)13-8(2)6-5-7-9(13)3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINOGOWDDYCJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C(CCCC1C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one, also referred to as a derivative of piperidine, is a compound with significant implications in biological research and potential therapeutic applications. Its molecular formula is , and it features a chlorine atom and a ketone functional group, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways critical for cellular functions. The presence of the chlorine atom and the ketone group enhances its reactivity and binding affinity to these targets.
Pharmacological Potential
Research indicates that compounds with similar structural features exhibit various pharmacological activities, including:
- Antitumor Activity : Several studies have shown that piperidine derivatives can inhibit tumor cell proliferation. For instance, compounds derived from piperidine have been observed to induce apoptosis in cancer cell lines .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing methodologies like broth microdilution have been utilized to evaluate such activities .
Comparative Biological Activity
In comparative studies, derivatives of piperidine, including this compound, have shown varying degrees of effectiveness against different cell lines. The following table summarizes the biological activity profiles of related compounds:
| Compound Name | Activity Type | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| This compound | Antitumor | TBD | HCC827, NCI-H358 |
| Doxorubicin | Antitumor | 1.31 ± 0.11 | Various cancer lines |
| Staurosporine | Antitumor | 0.047 ± 0.007 | Various cancer lines |
| Vandetanib | Antitumor | >25 | Various cancer lines |
Note: TBD = To Be Determined; IC50 values are indicative of the concentration required to inhibit cell growth by 50% .
Study on Antitumor Activity
In a study focusing on the antitumor properties of piperidine derivatives, it was found that certain compounds demonstrated significant cytotoxic effects on cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) assays. The results indicated that while some compounds were more effective in 2D assays due to easier penetration into the cell culture, they still exhibited notable activity in 3D formats .
Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of various piperidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the piperidine structure could enhance antimicrobial potency, suggesting that this compound may also possess similar properties .
Comparison with Similar Compounds
Structural Analogs with Piperidine Substitutions
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone
- Structure: Features an ethanone backbone (vs. butanone) with a 3,3-dimethyl-2,6-diphenylpiperidine substituent.
- Key Differences: The ethanone chain (C=O at C1) is shorter, which may reduce lipophilicity compared to the butanone analog.
- Synthesis & Crystallography : Synthesized via nucleophilic substitution reactions, with crystallographic data resolved using SHELX software, highlighting a chair conformation for the piperidine ring .
2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one
- Structure : Contains a fused furopyridin ring system instead of a simple piperidine.
- Key Differences: The fused oxygen-containing ring (furopyridin) introduces additional hydrogen-bonding capabilities and conformational rigidity, which could influence solubility and metabolic stability .
Impact of Substituent Variations
Key Observations :
- Chain Length: Longer ketone backbones (e.g., butanone vs. ethanone) may improve membrane permeability but reduce metabolic stability.
- Substituent Effects : Methyl groups (e.g., 2,6-dimethylpiperidine) enhance steric shielding, while aromatic groups (e.g., diphenyl) favor π-π stacking in target binding.
Preparation Methods
N-Alkylation Using 4-Chloro-1-butanone Derivatives
One common method involves the nucleophilic substitution reaction where 2,6-dimethylpiperidine acts as a nucleophile to displace a leaving group (chloride) from a 4-chloro-1-butanone or similar alkylating agent. This reaction typically requires a base to deprotonate the amine and facilitate nucleophilic attack.
-
- 2,6-Dimethylpiperidine
- 4-Chloro-1-butanone or analogous chlorinated ketone
- Base such as potassium carbonate (K2CO3)
- Solvent: polar aprotic solvents like acetonitrile (CH3CN) or dimethoxyethane (DME)
- Temperature: reflux conditions (often 80–110 °C)
- Reaction time: 24–48 hours or microwave-assisted heating to reduce time to 1 hour
-
- The lone pair on the nitrogen of 2,6-dimethylpiperidine attacks the electrophilic carbon attached to the chlorine in the chlorobutanone.
- Chloride ion is displaced, forming the N-alkylated product.
-
- Yields typically range from 60% to 85%, depending on reaction optimization.
- Purification is achieved by recrystallization from ethanol or chromatographic methods.
This method is supported by analogous synthesis of related compounds involving tetrahydroisoquinoline and other cyclic amines, where alkylation with chlorinated ketones under similar conditions yielded high purity products with good yields.
Microwave-Assisted Alkylation
Microwave irradiation has been employed to accelerate the N-alkylation process, significantly reducing reaction times from days to under an hour while maintaining or improving yields.
-
- Reactants are combined in N-methyl-2-pyrrolidinone (NMP) or dimethyl sulfoxide (DMSO).
- The mixture is subjected to microwave heating at 150–160 °C for 30–90 minutes.
- After cooling, the reaction mixture is diluted and purified by reverse-phase chromatography or recrystallization.
-
- Faster reaction kinetics.
- Higher product purity due to controlled heating.
- Reduced side reactions.
This approach has been demonstrated in the synthesis of structurally related chlorinated ketones and piperidine derivatives.
Oxidation of Corresponding Alcohols
An alternative route involves the oxidation of the corresponding 2-chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-ol to the ketone.
-
- Sodium dichromate (Na2Cr2O7) in acidic medium (H2SO4)
- Other chromium-based oxidants or PCC (pyridinium chlorochromate)
-
- Room temperature stirring for 18 hours
- Work-up includes filtration of solids, extraction with diethyl ether, drying over anhydrous salts, and recrystallization.
-
- The ketone product is obtained with moderate to good yields (around 55% reported for similar cyclobutyl analogs).
- Characterization via FT-IR and NMR confirms the ketone formation.
This method is particularly useful when the alcohol intermediate is more accessible or stable than the direct chlorinated ketone precursor.
Data Table Summarizing Preparation Methods
| Preparation Method | Key Reagents & Solvents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| N-Alkylation with chlorobutanone | 2,6-Dimethylpiperidine, 4-chloro-1-butanone, K2CO3, CH3CN/DME | Reflux 24–48 h | 60–85 | Simple, high yield | Requires long reaction time |
| Microwave-assisted alkylation | 2,6-Dimethylpiperidine, chlorinated ketone, NMP/DMSO | Microwave irradiation, 150–160 °C, 30–90 min | 70–90 | Fast, improved purity | Requires microwave equipment |
| Oxidation of alcohol precursor | 2-chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-ol, Na2Cr2O7, H2SO4 | Room temp, 18 h | ~55 | Alternative route, mild conditions | Intermediate alcohol needed |
Research Findings and Characterization
-
- FT-IR spectra show characteristic carbonyl (C=O) stretching bands near 1700–1810 cm⁻¹.
- ¹H NMR signals confirm the piperidine ring protons and methyl substituents, with multiplets for methylene groups adjacent to nitrogen and chlorinated carbons.
- ¹³C NMR and mass spectrometry further confirm molecular structure and purity.
-
- Microwave-assisted methods improve reaction efficiency.
- Choice of solvent and base critically affects yield and purity.
- Purification by recrystallization from ethanol or chromatographic techniques is effective.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one?
Answer:
A typical synthesis involves nucleophilic substitution or acylation reactions. For example:
Acylation of 2,6-dimethylpiperidine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol.
Validation using (e.g., δ 1.35–1.50 ppm for methyl groups on piperidine) and (e.g., δ 205 ppm for ketone carbonyl).
Key Considerations:
- Moisture-sensitive reagents require inert conditions.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4).
Advanced: How can crystallographic data resolve conformational ambiguities in the 2,6-dimethylpiperidine ring?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL software ( ) enables precise structural determination:
- Puckering analysis : Use Cremer-Pople parameters ( ) to quantify ring distortion.
- Torsion angles : Compare chair vs. boat conformations (e.g., θ ≈ 55° for chair).
Example Data (from analogous piperidine derivatives):
| Parameter | Value ( ) |
|---|---|
| Space group | |
| Unit cell dimensions | Å, Å, Å |
| Puckering amplitude (Q) | 0.45 Å |
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- : Identify methyl groups (δ 1.2–1.6 ppm) and piperidine protons (δ 2.5–3.5 ppm).
- IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm) and C-Cl stretch (~750 cm).
- Mass Spectrometry (EI-MS) : Look for molecular ion peak at m/z 245 (calculated for CHClNO).
Advanced: How does stereochemistry influence biological activity in structurally related piperidine derivatives?
Answer:
- Chirality : Enantiomers may exhibit divergent binding affinities (e.g., AP-238, a controlled analog with 2,6-dimethylpiperazine, shows stereospecific receptor interactions) ( ).
- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., opioid receptors).
- Activity correlation : Compare IC values of enantiomers in receptor assays.
Basic: What safety protocols are essential for handling this compound?
Answer:
- Toxicity : Classify as hazardous (analogous to chlorfenvinphos in ).
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Waste disposal : Neutralize with 10% NaOH before incineration ( ).
Advanced: What methodological challenges arise in analyzing data contradictions between synthetic yields and computational predictions?
Answer:
- Yield discrepancies : Compare experimental yields (e.g., 65%) vs. DFT-calculated reaction energies.
- Troubleshooting :
- Check purity via HPLC (C18 column, acetonitrile/water gradient).
- Re-optimize reaction conditions (e.g., catalyst loading, solvent polarity).
- Case study : reports 72% yield for a structurally similar compound, suggesting steric hindrance in 2,6-dimethylpiperidine may reduce reactivity.
Advanced: How can ring puckering coordinates ( ) improve molecular dynamics simulations?
Answer:
- Parameterization : Input Cremer-Pople coordinates (Q, θ, φ) to define initial ring conformation.
- Simulation software : Use GROMACS or AMBER to model flexibility.
- Validation : Compare simulated puckering amplitudes with SC-XRD data ( ).
Basic: What legal considerations apply to researching this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
